

An In-depth Technical Guide to Sodium 2-oxopropanoate-¹³C

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium 2-oxopropanoate-¹³C

Cat. No.: B039579

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

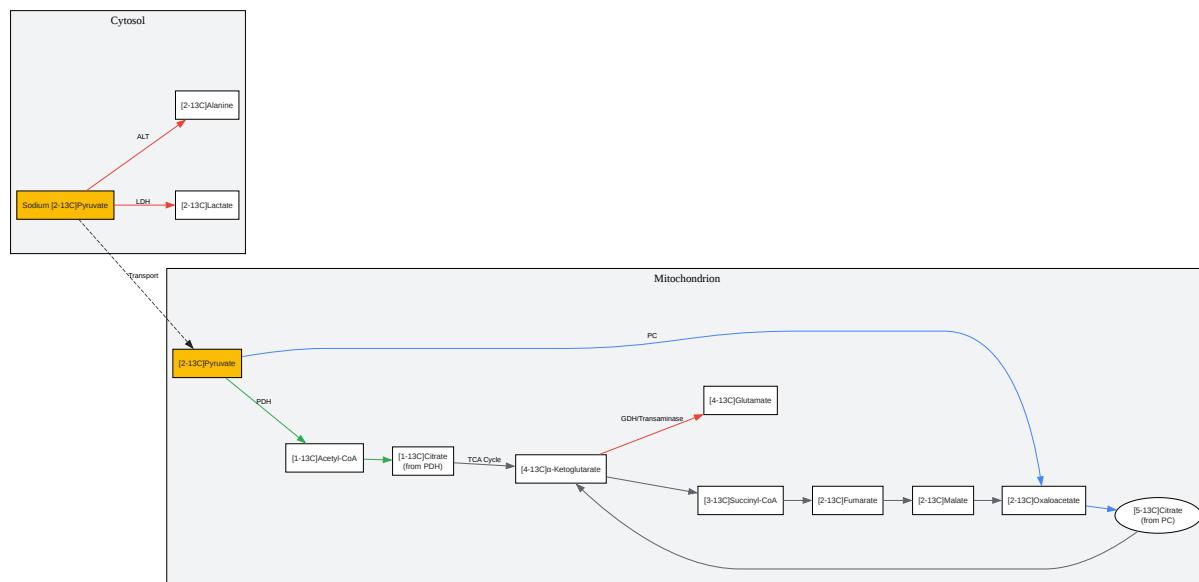
Sodium 2-oxopropanoate, commonly known as sodium pyruvate, is a pivotal intermediate in cellular metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle. The isotopically labeled version, Sodium 2-oxopropanoate-¹³C, serves as a powerful tracer for elucidating metabolic pathways in real-time without the use of radioactive materials. By replacing a standard ¹²C atom with a heavy ¹³C isotope at a specific position, researchers can track the journey of the pyruvate molecule through various biochemical reactions using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). This guide provides a comprehensive overview of the chemical properties, experimental applications, and metabolic tracing pathways of Sodium 2-oxopropanoate-¹³C.

Core Chemical Properties

Sodium 2-oxopropanoate-¹³C is a stable, non-radioactive isotopologue of sodium pyruvate. Its chemical properties are nearly identical to the unlabeled compound, allowing it to be readily utilized by cellular machinery. The primary difference is the increased mass, which forms the basis for its detection and quantification in metabolic studies. Several isotopologues are commercially available, with the ¹³C label at the C1, C2, or C3 position, or in various combinations.

Table 1: General Chemical Properties

Property	Value	Reference(s)
Synonyms	Sodium pyruvate- ¹³ C, Pyruvic acid- ¹³ C sodium salt, Sodium α-ketopropionate- ¹³ C	[1][2][3]
Appearance	White to slightly yellow crystalline powder / solid	[4][5]
Melting Point	>300 °C	[6][7][8]
Solubility	Soluble in water	[4]
Storage	2-8°C, sealed, dry, protect from light	[1][3][6][7][8]


Table 2: Quantitative Data for Common Isotopologues

Property	Sodium 2-oxopropanoate- ¹³ C	Sodium 2-oxopropanoate- ¹³ C	Sodium 2-oxopropanoate- ¹³ C	Sodium 2-oxopropanoate- ¹³ C ₂
Chemical Formula	CH ₃ CO ¹³ CO ₂ Na	CH ₃ ¹³ COCO ₂ Na	¹³ CH ₃ COCO ₂ Na	¹³ CH ₃ ¹³ COCO ₂ Na
Molecular Weight	111.04 g/mol	111.04 g/mol	111.04 g/mol	112.03 g/mol
Exact Mass	111.001 Da	111.001 Da	111.001 Da	112.005 Da
CAS Number	87976-71-4	87976-70-3	124052-04-6	89196-78-1
Isotopic Purity	Typically ≥99 atom % ¹³ C	Typically ≥99 atom % ¹³ C	Typically ≥99 atom % ¹³ C	Typically ≥99 atom % ¹³ C
Reference(s)	[2][8][9]	[1][5][6]	[3][7]	[10][11]

Metabolic Pathways and Visualization

Sodium pyruvate-¹³C is a versatile tracer for monitoring central carbon metabolism. Once it enters the cell, it can be converted into several key metabolites, including lactate, alanine, and acetyl-CoA, which then enters the TCA cycle. The specific position of the ¹³C label determines which downstream metabolites will carry the isotopic signature. For instance, when using [1-

$[2-^{13}\text{C}]$ pyruvate, the label is lost as $^{13}\text{CO}_2$ during the conversion to acetyl-CoA by pyruvate dehydrogenase (PDH). However, if pyruvate enters the TCA cycle via pyruvate carboxylase (PC) to form oxaloacetate, the ^{13}C label is retained.

[Click to download full resolution via product page](#)

Caption: Metabolic fate of $[2-^{13}\text{C}]$ pyruvate in the cytosol and mitochondria.

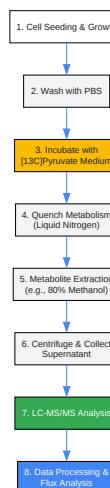
Experimental Protocols

The use of Sodium 2-oxopropanoate- ^{13}C spans a range of applications, from *in vivo* imaging to *in vitro* metabolic flux analysis. Below are generalized methodologies for two common experimental approaches.

In Vitro ^{13}C Metabolic Flux Analysis in Cell Culture

This protocol outlines a typical workflow for tracing the metabolism of ^{13}C -labeled pyruvate in cultured cells, followed by analysis with mass spectrometry.

a. Cell Culture and Labeling:


- Culture cells to the desired confluence (typically 80-90%) in standard growth medium.
- Prepare the labeling medium: Use a base medium (e.g., glucose- and pyruvate-free DMEM) supplemented with dialyzed fetal bovine serum and all necessary components, except for pyruvate. Add Sodium 2-oxopropanoate- ^{13}C to a final concentration typically ranging from 1-10 mM.[1]
- Aspirate the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS).
- Add the pre-warmed ^{13}C -labeling medium to the cells and incubate for a duration determined by the metabolic pathways of interest (from minutes to 48 hours).[12]

b. Metabolite Extraction:

- After incubation, place the culture dish on ice and aspirate the labeling medium.
- Quickly wash the cell monolayer with ice-cold PBS to remove any remaining extracellular label.
- Immediately add a liquid nitrogen bath to the dish to quench all metabolic activity.[10]
- Before the liquid nitrogen fully evaporates, add an ice-cold extraction solvent (e.g., 80% methanol) to the dish.[10]
- Use a cell scraper to detach the cells into the extraction solvent.
- Transfer the cell lysate/solvent mixture to a microcentrifuge tube.
- Centrifuge at high speed (e.g., >13,000 rpm) at 4°C to pellet cell debris and proteins.[10]
- Transfer the supernatant, which contains the intracellular metabolites, to a new tube for analysis.

c. Sample Analysis (LC-MS/MS):

- Dry the metabolite extract, typically using a vacuum concentrator.
- Reconstitute the dried metabolites in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.
- Analyze the samples using an LC-MS/MS system to separate and detect the ¹³C-labeled metabolites. The mass shift caused by the ¹³C atoms allows for the differentiation and quantification of labeled versus unlabeled metabolite isotopologues.

[Click to download full resolution via product page](#)

Caption: General workflow for a ¹³C-pyruvate cell culture tracing experiment.

In Vivo Hyperpolarized [1-¹³C]pyruvate MRI

This advanced imaging technique allows for the real-time visualization of metabolic fluxes in living organisms.^[9] The signal from ¹³C is enhanced by over 10,000-fold through a process called dynamic nuclear polarization (DNP).

a. Hyperpolarization of [1-¹³C]pyruvate:

- A sample of [1-¹³C]pyruvic acid (note: the acid form is often used for polarization) is mixed with a stable radical agent.
- The mixture is frozen to near absolute zero (~1 K) in a strong magnetic field.
- Microwave irradiation is applied to transfer the high polarization of the electron spins of the radical to the ¹³C nuclear spins.
- Just before injection, the solid sample is rapidly dissolved with a superheated aqueous solution to create a sterile, injectable liquid of hyperpolarized [1-¹³C]pyruvate.[2][8] This process must be completed quickly as the hyperpolarized state decays with a T1 relaxation time of around 30-40 seconds.[6]

b. Subject Preparation and Injection:

- The subject (e.g., a patient or animal model) is positioned within the MRI scanner, which is equipped with a ¹³C radiofrequency coil.[8]
- A catheter is established for intravenous injection.
- The freshly prepared hyperpolarized [1-¹³C]pyruvate solution is injected as a bolus (e.g., 0.43 mL/kg at 5 mL/s).[3]

c. MRI Data Acquisition:

- Dynamic ¹³C MR spectroscopic imaging begins immediately upon injection.[6]
- Fast imaging sequences are used to capture the spatial distribution and signal intensity of the injected [1-¹³C]pyruvate and its metabolic products, primarily [1-¹³C]lactate and [1-¹³C]alanine, over time.
- The conversion of pyruvate to lactate, catalyzed by lactate dehydrogenase (LDH), is often used as a biomarker for glycolysis and can indicate aggressive tumor phenotypes.[6]

d. Data Analysis:

- The acquired spectroscopic data is processed to generate metabolic maps.
- Kinetic modeling is applied to the time-resolved data to quantify the rates of metabolic conversion (e.g., the pyruvate-to-lactate conversion rate, k_{PL}).^[6] These quantitative metabolic insights can be used for diagnosing disease, staging tumors, and monitoring therapeutic response.^[9]

Conclusion

Sodium 2-oxopropanoate-¹³C is an indispensable tool in modern metabolic research. Its ability to act as a non-radioactive tracer enables detailed, dynamic investigation of central carbon metabolism both *in vitro* and *in vivo*. From quantifying pathway fluxes in cultured cells to providing real-time metabolic images of tumors in patients, the applications of ¹³C-labeled pyruvate are continually expanding, offering profound insights for both basic science and clinical drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cds.ismrm.org [cds.ismrm.org]
- 2. Current Methods for Hyperpolarized [1-¹³C]pyruvate MRI Human Studies. repository.cam.ac.uk
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. High-resolution ¹³C metabolic flux analysis | Springer Nature Experiments experiments.springernature.com
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. [PDF] Advanced Hyperpolarized ¹³C Metabolic Imaging Protocol for Patients with Gliomas: A Comprehensive Multimodal MRI Approach | Semantic Scholar semanticscholar.org

- 8. Consensus Recommendations for Hyperpolarized [1-13C]pyruvate MRI Multi-center Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advanced Hyperpolarized 13C Metabolic Imaging Protocol for Patients with Gliomas: A Comprehensive Multimodal MRI Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. Sample Preparation for Metabolic Profiling using MALDI Mass Spectrometry Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Sodium 2-oxopropanoate-¹³C]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b039579#sodium-2-oxopropanoate-13c-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com